molecular formula C8H9BrN2 B2377733 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 1187421-56-2

5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2377733
CAS No.: 1187421-56-2
M. Wt: 213.078
InChI Key: CGKMNXFSODKNES-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . The methoxy group at the 3-position of the phenyl ring in the compound decreased FGFR1 potency and cellular activity .

Scientific Research Applications

Antibacterial Activity

A study conducted by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, starting from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, and found that one of the compounds exhibited antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Synthesis of Heterocycles

Alekseyev, Amirova, and Terenin (2015) developed a simple synthesis of some hard-to-reach heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework by Fischer indole cyclization in polyphosphoric acid. This method allowed the building of a 5-bromo-7-azaindole scaffold with alkyl or aryl substituents at positions 2 and 3 from available starting materials (Alekseyev, Amirova, & Terenin, 2015).

Efficient Synthesis of Analogues

Nechayev et al. (2013) achieved an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride using sodium borohydride reduction and debenzylation, demonstrating a method applicable for the synthesis of different N6-substituted analogues (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).

Novel Synthesis Methods

Vilches-Herrera et al. (2013) developed an efficient route to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with incorporated tetrahedral fragment in the position-4 via a three-component reaction. They also synthesized 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with fused 4-spiro-frameworks using isatins and a set of 1,2-dicarbonyl compounds (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).

Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid

A study by Niu Wen-bo (2011) focused on synthesizing 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate of chlor-antraniliprole, a new insecticide. The synthesis involved multiple steps including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis (Niu Wen-bo, 2011).

Future Directions

The future directions of the research on 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its derivatives could be focused on further understanding their action mechanisms and optimizing their molecular structures for better FGFR inhibitory activity . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .

Properties

IUPAC Name

5-bromo-1-methyl-2,3-dihydropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c1-11-3-2-6-4-7(9)5-10-8(6)11/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKMNXFSODKNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187421-56-2
Record name 5-bromo-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension stirred at 0° C., under an inert atmosphere, of 0.48 g (12.06 mmol) of 60% sodium hydride in 5 mL of dimethylformamide is added dropwise a solution of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in 10 mL of dimethylformamide. The mixture is stirred at 0° C. for 15 minutes and then at 20° C. for 45 minutes. A solution of 0.77 mL (12.06 mmol) of methyl iodide in 5 mL of dimethylformamide is then added to this stirred suspension at 0° C. The mixture is then stirred for 48 hours. After this time, 50 mL of water and 50 mL of ethyl acetate are added to the mixture. The aqueous phase is separated out and then extracted with 3×30 mL of ethyl acetate. The organic phases are combined, washed with 2×50 mL of water and then concentrated under reduced pressure. The resulting product is purified by chromatography on a column of silica, eluting with a mixture of dichloromethane and methanol. 0.97 g of the expected product is thus isolated.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.77 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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